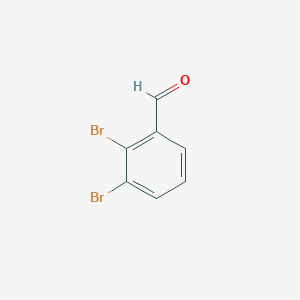

2,3-Dibromobenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEICDMWIZIQEEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30538841 | |

| Record name | 2,3-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-26-6 | |

| Record name | 2,3-Dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61563-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30538841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2,3-Dibromobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 2,3-Dibromobenzaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally analogous compounds and established principles of spectroscopic interpretation to provide a reliable predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following sections summarize the anticipated data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The aldehyde group and the substituted aromatic ring will be the most prominent features.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| ~3080-3050 | C-H (Aromatic) | Stretch | Medium-Weak |

| ~2860 & ~2760 | C-H (Aldehyde) | Stretch (Fermi Doublet) | Medium-Weak |

| ~1705-1685 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| ~1580, 1460, 1420 | C=C (Aromatic) | Stretch | Medium-Strong |

| Below 800 | C-Br | Stretch | Medium-Strong |

Note: The conjugation of the aldehyde to the aromatic ring is expected to lower the C=O stretching frequency compared to an aliphatic aldehyde.[1][2][3]

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atoms and the aldehyde group.

1.2.1. Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde-H | ~10.3 | Singlet (s) | - | 1H, -CHO |

| Aromatic-H4 | ~7.4-7.5 | Triplet (t) | ~7.8 | 1H |

| Aromatic-H5 | ~7.8-7.9 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |

| Aromatic-H6 | ~7.9-8.0 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |

Note: The aldehyde proton is expected to be a sharp singlet, highly deshielded due to the electronegativity of the oxygen atom.[4] The aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.

1.2.2. Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Signal | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C1 | ~135 |

| C2 | ~125 |

| C3 | ~130 |

| C4 | ~130 |

| C5 | ~138 |

| C6 | ~130 |

Note: The carbonyl carbon will be the most downfield signal. The carbons attached to the bromine atoms (C2 and C3) will have their chemical shifts influenced by the halogen's electronegativity and size.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

| m/z | Ion | Notes |

| 262, 264, 266 | [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster with a characteristic ~1:2:1 intensity ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[5][6] |

| 261, 263, 265 | [M-H]⁺ | Loss of a hydrogen atom. |

| 233, 235, 237 | [M-CHO]⁺ | Loss of the formyl radical. |

| 183, 185 | [M-Br]⁺ | Loss of one bromine atom. |

| 155 | [M-Br-CO]⁺ | Loss of a bromine atom and carbon monoxide. |

| 104 | [M-2Br]⁺ | Loss of both bromine atoms. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic aldehyde like this compound.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Perform a background scan to account for atmospheric CO₂ and water vapor.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Perform baseline correction if necessary.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[8]

-

For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

-

Instrument Setup: Insert the NMR tube into the spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.[8]

-

Data Acquisition:

-

¹H NMR: Use a standard single-pulse sequence with a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[8]

-

¹³C NMR: Use a proton-decoupled pulse sequence with a 45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).

-

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the chemical shifts to the TMS signal. For ¹H NMR, integrate the signals to determine proton ratios.[8]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it will be vaporized.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10]

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[10]

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Visualizations

The following diagrams illustrate the experimental workflow and structural relationships for the spectroscopic characterization of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Predicted ¹H NMR coupling relationships for the aromatic protons of this compound.

References

- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. An introduction to Mass Spectrometry and its applications mass spectra spectrum time of flight mass spectrometer abundance of isotopes relative atomic mass determination strontium chlorine bromine A level chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. academics.su.edu.krd [academics.su.edu.krd]

An In-Depth Technical Guide to the ¹H and ¹³C NMR of 2,3-Dibromobenzaldehyde

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dibromobenzaldehyde. Prepared for researchers, scientists, and professionals in drug development, this document provides detailed predicted spectral data, standardized experimental protocols for its acquisition, and a logical framework for spectral interpretation.

Predicted NMR Spectral Data

The anticipated ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard, are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | ~10.3 | Singlet (s) | - | 1H |

| H-6 | ~7.9 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |

| H-4 | ~7.8 | Doublet of doublets (dd) | J ≈ 7.8, 1.5 | 1H |

| H-5 | ~7.4 | Triplet (t) | J ≈ 7.8 | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~189 |

| C-1 | ~138 |

| C-4 | ~136 |

| C-6 | ~130 |

| C-5 | ~129 |

| C-3 | ~128 |

| C-2 | ~125 |

Experimental Protocols for NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible NMR spectra, the following detailed methodologies are recommended.

Sample Preparation

-

Sample Purity : The this compound sample should be of high purity, free from paramagnetic impurities that can cause significant line broadening.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. The residual proton signal of CHCl₃ at approximately 7.26 ppm and the carbon signal at 77.16 ppm should be noted.[1][2]

-

Concentration : For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Internal Standard : Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the sample solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

¹³C NMR Parameters:

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: ≥1024 (due to the low natural abundance of ¹³C)

-

Decoupling: Employ proton decoupling to simplify the spectrum by removing C-H coupling, which results in a single peak for each unique carbon atom.

Visualization of Experimental Workflow

The logical progression from sample preparation to final spectral analysis is crucial for accurate structural elucidation.

Caption: Workflow for NMR Analysis of this compound.

Spectral Interpretation

A detailed analysis of the predicted chemical shifts and splitting patterns provides valuable insights into the molecular structure of this compound.

¹H NMR Spectrum

-

Aldehyde Proton (CHO): The singlet predicted around 10.3 ppm is characteristic of an aldehyde proton, which is significantly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. Data for similar compounds like 2-bromobenzaldehyde (B122850) show this proton at approximately 10.34 ppm.[3]

-

Aromatic Protons: The three protons on the aromatic ring are expected to appear as a complex set of signals.

-

H-6: This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift (predicted around 7.9 ppm). It is expected to be a doublet of doublets due to coupling with H-5 (ortho, J ≈ 7.8 Hz) and H-4 (meta, J ≈ 1.5 Hz).

-

H-4: This proton is also in an electron-deficient environment, influenced by the adjacent bromine and the aldehyde group, resulting in a downfield shift (predicted around 7.8 ppm). It will likely appear as a doublet of doublets from coupling to H-5 (ortho, J ≈ 7.8 Hz) and H-6 (meta, J ≈ 1.5 Hz).

-

H-5: Being flanked by two other protons, this proton is predicted to be a triplet around 7.4 ppm, with coupling to both H-4 and H-6 (J ≈ 7.8 Hz).

-

¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift of around 189 ppm.

-

Aromatic Carbons: The six aromatic carbons are chemically distinct and are expected to give rise to six separate signals.

-

C-2 and C-3: The carbons directly attached to the electronegative bromine atoms will have their chemical shifts influenced by the inductive effect of the halogens.

-

C-1, C-4, C-5, and C-6: The chemical shifts of these carbons are determined by their position relative to the electron-withdrawing aldehyde and bromine substituents. Quaternary carbons (C-1, C-2, and C-3) are expected to show weaker signals compared to the protonated carbons.

-

By combining the information from both ¹H and ¹³C NMR spectra, a comprehensive and unambiguous structural confirmation of this compound can be achieved.

References

- 1. researchgate.net [researchgate.net]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2-Bromobenzaldehyde(6630-33-7) 13C NMR spectrum [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of 2,3-Dibromobenzaldehyde

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It offers detailed experimental protocols, data interpretation, and visualizations to aid in the structural elucidation and characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation.[1] The FT-IR spectrum of this compound is characterized by vibrations corresponding to its aromatic ring, aldehyde group, and carbon-bromine bonds.

FT-IR Spectral Data

The expected characteristic absorption bands for this compound are summarized below. These frequencies are based on typical values for aromatic aldehydes and aryl halides.[2][3][4]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typical for C-H bonds on a benzene (B151609) ring.[3][5] |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak | Often appears as a "Fermi doublet," a pair of weak bands.[2][3] The peak around 2720 cm⁻¹ is particularly diagnostic for aldehydes.[2] |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | This is one of the most intense and characteristic peaks in the spectrum.[2][3] Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[2][4] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | The benzene ring exhibits several bands in this region.[1][3] |

| C-Br Stretch | < 700 | Medium to Strong | Located in the fingerprint region of the spectrum.[4] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

This protocol describes the analysis of a solid sample using a modern FT-IR spectrometer equipped with an ATR accessory.

-

Background Spectrum:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) or ethanol (B145695) and a soft, non-abrasive wipe.

-

Acquire a background spectrum by running a scan without any sample present. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[5]

-

-

Sample Application:

-

Spectrum Acquisition:

-

Set the desired scan parameters. Typical settings include a resolution of 4 cm⁻¹ and an accumulation of 32 to 64 scans over a wavenumber range of 4000-650 cm⁻¹.[5]

-

Initiate the sample scan. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Release the pressure clamp and remove the bulk of the sample.

-

Thoroughly clean the ATR crystal surface with a solvent-moistened wipe to prevent cross-contamination.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides information about the molecular weight and elemental composition of a compound and can reveal its structure through the analysis of fragmentation patterns.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound will display a distinct molecular ion peak cluster and several characteristic fragment ions. The presence of two bromine atoms is readily identifiable due to bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 1:1).[7][8]

This results in a characteristic isotopic pattern for dibrominated fragments. The pattern consists of three peaks: M+, M+2, and M+4, with relative intensities of approximately 1:2:1.[9]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Notes |

| 262 / 264 / 266 | [M]⁺ | [C₇H₄Br₂O]⁺ | The molecular ion peak cluster, exhibiting the characteristic 1:2:1 isotopic pattern for two bromine atoms.[9][10] |

| 261 / 263 / 265 | [M-H]⁺ | [C₇H₃Br₂O]⁺ | Loss of a hydrogen radical from the aldehyde group. This is a common fragmentation for aromatic aldehydes.[11][12] |

| 233 / 235 / 237 | [M-CHO]⁺ | [C₆H₄Br₂]⁺ | Loss of the formyl radical (CHO), a characteristic fragmentation of aldehydes.[11][12] |

| 183 / 185 | [M-Br]⁺ | [C₇H₄BrO]⁺ | Loss of one bromine radical. The resulting fragment will show a 1:1 isotopic pattern for a single bromine atom. |

| 155 / 157 | [M-Br-CO]⁺ | [C₆H₄Br]⁺ | Subsequent loss of carbon monoxide (CO) from the [M-Br]⁺ ion. |

| 104 | [M-2Br]⁺ | [C₇H₄O]⁺ | Loss of both bromine radicals. |

| 76 | [C₆H₄]⁺ | [C₆H₄]⁺ | Loss of bromine and the CHO group, resulting in a benzyne (B1209423) fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a volatile organic solvent, such as methanol (B129727) or dichloromethane.

-

Introduce the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[8]

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The newly formed ions are accelerated by an electric field and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio. In EI-MS, most ions have a charge of +1, so m/z is equivalent to the mass of the ion.[8]

-

-

Detection:

-

The separated ions strike a detector, which generates an electrical signal proportional to the number of ions.

-

The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.[8]

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by FT-IR and MS.

Caption: Workflow for FT-IR and MS analysis.

Mass Spectrometry Fragmentation Pathway

This diagram shows the predicted primary fragmentation pathway for this compound under electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 2,4-Dibromobenzaldehyde | 5629-98-1 | Benchchem [benchchem.com]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. benchchem.com [benchchem.com]

- 10. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Unveiling the Structural Nuances of 2,3-Dibromobenzaldehyde: A Technical Guide for Researchers

An In-depth Analysis for Scientists and Drug Development Professionals

While the precise crystal structure of 2,3-Dibromobenzaldehyde remains to be experimentally determined, this technical guide provides a comprehensive overview of its anticipated structural characteristics through a comparative analysis of its isomers. This document outlines detailed, theoretical protocols for its synthesis, crystallization, and X-ray diffraction analysis, offering a foundational framework for researchers. Furthermore, a generalized workflow for the biological evaluation of such novel compounds is presented, catering to the interests of drug development professionals.

Comparative Crystallographic Data of Brominated Benzaldehydes

To infer the potential crystal packing and molecular geometry of this compound, a summary of the crystallographic data for its mono- and di-brominated isomers is presented below. This comparative data can aid in predicting the unit cell parameters and space group of the title compound.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-Bromobenzaldehyde (B122850) | C₇H₅BrO | Orthorhombic | P2₁2₁2₁ | 7.942 | 14.034 | 5.918 | 90 | 90 | 90 | [1] |

| 3-Bromobenzaldehyde | C₇H₅BrO | Monoclinic | P2₁/c | 7.854 | 5.972 | 15.341 | 90 | 102.47 | 90 | [2][3] |

| 3,5-Dibromosalicylaldehyde | C₇H₄Br₂O₂ | Monoclinic | P2₁/n | 10.379 | 4.638 | 17.842 | 90 | 91.93 | 90 | [4][5] |

| 2-Amino-3,5-dibromobenzaldehyde | C₇H₅Br₂NO | Monoclinic | P2₁/c | 12.063 | 4.021 | 19.108 | 90 | 94.08 | 90 | [6] |

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis, purification, and structural analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the direct bromination of 2-bromobenzaldehyde.

Materials:

-

2-Bromobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Tetrachloromethane (CCl₄)

-

Benzoyl peroxide (initiator)

-

Sodium thiosulfate (B1220275) solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzaldehyde in tetrachloromethane.

-

Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

Purification of the crude this compound can be achieved through recrystallization.

Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents for aromatic aldehydes include ethanol, methanol, hexane, or mixtures thereof.[7][8]

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Single Crystal X-ray Diffraction Analysis

Obtaining single crystals suitable for X-ray diffraction is crucial for determining the crystal structure.

Crystal Growth:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

Data Collection and Structure Refinement:

-

Mount a suitable single crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K).[9][10]

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data using full-matrix least-squares methods.

Visualizing Experimental and Logical Workflows

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the synthesis and structural analysis of this compound.

Caption: Generalized workflow for the biological evaluation of a novel chemical entity.

Conclusion

While the definitive crystal structure of this compound awaits experimental elucidation, this guide provides a robust starting point for researchers. The comparative analysis of its isomers offers valuable predictive insights, and the detailed, albeit theoretical, experimental protocols furnish a practical roadmap for its synthesis and structural determination. The outlined biological evaluation workflow further contextualizes the potential application of this and similar novel compounds within the drug discovery and development pipeline. Future experimental work is necessary to validate the hypotheses presented herein and to fully characterize the physicochemical and biological properties of this compound.

References

- 1. 2-Bromobenzaldehyde | C7H5BrO | CID 81129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromobenzaldehyde | C7H5BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 3. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Dibromosalicylaldehyde | C7H4Br2O2 | CID 7024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dibromosalicylaldehyde [webbook.nist.gov]

- 6. 2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. mt.com [mt.com]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. excillum.com [excillum.com]

Theoretical studies on the electronic properties of 2,3-Dibromobenzaldehyde

An In-depth Technical Guide to the Theoretical Study of 2,3-Dibromobenzaldehyde's Electronic Properties

Introduction

This compound is an organic compound with potential applications in chemical synthesis and as an intermediate in the development of pharmaceutical agents. Understanding its electronic properties is crucial for predicting its reactivity, stability, and potential biological interactions. Theoretical and computational chemistry provide powerful tools for elucidating these characteristics at a molecular level. This guide outlines the standard methodologies for a comprehensive theoretical investigation of this compound, presents expected data formats, and illustrates the computational workflow.

While specific experimental and extensive theoretical studies on this compound are not widely published, this document serves as a robust framework for conducting such research, based on established computational chemistry protocols.

Computational Methodology

The theoretical analysis of this compound would be conducted using quantum chemical calculations, primarily through Density Functional Theory (DFT). This approach offers a favorable balance between computational cost and accuracy for a molecule of this size.

Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Computational Protocol:

-

Structure Optimization: The initial molecular structure of this compound is drawn and subjected to a full geometry optimization. This process finds the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set like 6-311++G(d,p). The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for the electronegative bromine and oxygen atoms.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

-

-

Electronic Property Calculation: Using the optimized geometry, a series of single-point energy calculations are performed to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical for understanding chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

Computational Workflow

The logical flow of a theoretical study on this compound is depicted below. This workflow ensures a systematic approach from initial structure input to the final analysis of its electronic properties.

Caption: Workflow for theoretical analysis of molecular properties.

Predicted Quantitative Data

The following tables summarize the types of quantitative data that would be generated from the computational workflow described above. The values presented are illustrative and represent typical results expected for a molecule of this nature.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 - 1.92 | |

| C=O | ~1.21 - 1.23 | |

| C-C (Aromatic) | ~1.39 - 1.41 | |

| C-CHO | ~1.48 - 1.50 | |

| Bond Angles (°) | ||

| C-C-Br | ~119 - 121 | |

| C-C-C (Aromatic) | ~118 - 122 | |

| O=C-H | ~123 - 125 | |

| Dihedral Angles (°) | ||

| C-C-C=O | ~0 or ~180 |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch | Aldehyde | ~1700 - 1720 |

| C-H Stretch (Aromatic) | Benzene Ring | ~3050 - 3100 |

| C-H Stretch (Aldehyde) | Aldehyde | ~2820 - 2850 |

| C-Br Stretch | Bromo-Aromatic | ~550 - 650 |

| C-C Stretch (Aromatic) | Benzene Ring | ~1450 - 1600 |

Table 3: Key Electronic Properties (Illustrative)

| Property | Calculated Value (eV) | Description |

| HOMO Energy | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 4.5 to 5.5 | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | ~ 2.5 to 3.5 Debye | A measure of the overall polarity of the molecule. |

Conclusion

A theoretical investigation grounded in Density Functional Theory provides a robust framework for characterizing the electronic properties of this compound. By following the detailed computational protocol, researchers can obtain valuable data on the molecule's geometry, vibrational modes, and electronic structure. This information is fundamental for predicting its chemical behavior, designing new synthetic pathways, and understanding its potential role in drug development. The workflow and data structures presented in this guide offer a standardized approach for future research on this and similar halogenated aromatic aldehydes.

An In-depth Technical Guide to the Reactivity of 2,3-Dibromobenzaldehyde with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dibromobenzaldehyde is a versatile synthetic intermediate possessing a unique combination of reactive sites: an electrophilic aldehyde functionality and two bromine substituents on the aromatic ring. This arrangement allows for a diverse range of transformations, making it a valuable building block in the synthesis of complex organic molecules, including heterocycles and other scaffolds of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of this compound with various classes of nucleophiles, including carbon, nitrogen, and sulfur-based reagents. It details key reactions such as nucleophilic additions to the carbonyl group, palladium-catalyzed cross-coupling reactions at the carbon-bromine bonds, and condensation reactions leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed experimental protocols for representative reactions, summarizes quantitative data where available, and includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction: The Chemical Landscape of this compound

The reactivity of this compound is governed by three primary features:

-

The Aldehyde Group: As a primary electrophilic site, the aldehyde carbonyl is susceptible to attack by a wide array of nucleophiles. This includes organometallic reagents (Grignard, organolithium), ylides (Wittig reaction), and enolates (aldol and Knoevenagel condensations). These reactions are fundamental for carbon-chain extension and the formation of secondary alcohols and alkenes.

-

The Carbon-Bromine Bonds: The two bromine atoms on the aromatic ring are key handles for functionalization via transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms (ortho and meta to the aldehyde) can potentially allow for selective transformations under carefully controlled conditions. Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination enable the formation of C-C, C-C (alkynyl), and C-N bonds, respectively.

-

The Aromatic Ring: The presence of both an electron-withdrawing aldehyde group and electron-withdrawing bromine atoms deactivates the ring towards electrophilic aromatic substitution but can make it susceptible to nucleophilic aromatic substitution under harsh conditions, although this is less common than cross-coupling reactions.

This guide will explore the interplay of these reactive sites in the context of reactions with various nucleophiles.

Reactions at the Aldehyde Carbonyl

The aldehyde functionality is a primary target for nucleophilic attack, leading to a variety of important chemical transformations.

Addition of Carbon Nucleophiles

Organometallic reagents, such as Grignard and organolithium reagents, are powerful carbon-based nucleophiles that readily add to the carbonyl group of this compound to form secondary alcohols. These reactions are a cornerstone of carbon-carbon bond formation.

Table 1: Reaction of this compound with Organometallic Reagents

| Nucleophile | Reagent | Product | Typical Conditions | Yield (%) |

| Phenyl | Phenylmagnesium bromide or Phenyllithium | (2,3-Dibromophenyl)(phenyl)methanol | Anhydrous THF or Et₂O, 0 °C to rt | High |

| Methyl | Methylmagnesium bromide or Methyllithium | 1-(2,3-Dibromophenyl)ethanol | Anhydrous THF or Et₂O, 0 °C to rt | High |

| n-Butyl | n-Butyllithium | 1-(2,3-Dibromophenyl)pentan-1-ol | Anhydrous THF, -78 °C to rt | High |

Experimental Protocol: General Procedure for Grignard Addition to this compound

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with magnesium turnings (1.2 equivalents).

-

Anhydrous diethyl ether or THF is added to cover the magnesium.

-

A solution of the appropriate alkyl or aryl halide (1.1 equivalents) in the anhydrous solvent is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent. The reaction is typically initiated with gentle heating.

-

Once the Grignard reagent has formed (disappearance of magnesium), the solution is cooled to 0 °C.

-

A solution of this compound (1.0 equivalent) in the anhydrous solvent is added dropwise.

-

The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Logical Relationship Diagram for Grignard Reaction

Physical and chemical properties of 2,3-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Dibromobenzaldehyde, a key aromatic aldehyde intermediate. Due to the limited availability of direct experimental data for this specific isomer, this guide combines reported data with predicted values and comparative analysis with its isomers to offer a thorough resource for laboratory and research applications.

Core Physical and Chemical Properties

This compound is a disubstituted aromatic aldehyde with the chemical formula C₇H₄Br₂O.[1] Its structure consists of a benzene (B151609) ring substituted with a formyl group and two bromine atoms at the 2 and 3 positions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61563-26-6 | |

| Molecular Formula | C₇H₄Br₂O | |

| Molecular Weight | 263.91 g/mol | [1] |

| Melting Point | 89.5-90.5 °C | [2] |

| Boiling Point (Predicted) | 290.8 ± 20.0 °C | [2] |

| Density (Predicted) | 1.977 g/cm³ | [2] |

| Appearance | White to light beige powder or crystals (based on isomers) | [3] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, ethyl acetate, and methanol; insoluble in water. | [4] |

Synthesis and Purification

Proposed Synthetic Workflow:

A potential synthetic route could involve the selective bromination of 2-bromobenzaldehyde (B122850) or 3-bromobenzaldehyde. However, controlling the regioselectivity to obtain the 2,3-disubstituted product would be challenging and might lead to a mixture of isomers requiring careful purification, likely through column chromatography followed by recrystallization.

Spectroscopic Data for Structural Elucidation

Experimental spectroscopic data for this compound is scarce. The following tables provide predicted spectral characteristics based on the analysis of its isomers and general principles of spectroscopy.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.3 | Singlet | Aldehyde proton (-CHO) |

| ~7.9 | Doublet | Aromatic proton |

| ~7.7 | Doublet | Aromatic proton |

| ~7.4 | Triplet | Aromatic proton |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~138 | Aromatic C-CHO |

| ~135 | Aromatic C-H |

| ~133 | Aromatic C-Br |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-Br |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 2850-2750 | C-H (Aldehyde) | Stretch | Weak (often a doublet) |

| ~1700 | C=O (Aromatic Aldehyde) | Stretch | Strong |

| 1600-1450 | C=C (Aromatic) | Stretch | Medium-Strong |

| Below 800 | C-Br | Stretch | Medium-Strong |

Chemical Reactivity and Potential Applications

As an aromatic aldehyde, this compound is expected to undergo reactions characteristic of this functional group. The electron-withdrawing nature of the two bromine atoms and the aldehyde group deactivates the aromatic ring towards electrophilic substitution.

Key Reactions:

-

Nucleophilic Addition to the Carbonyl Group: The aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of alcohols (via reduction with agents like NaBH₄), cyanohydrins, and imines (through condensation with primary amines).

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde group into an alkene.

-

Oxidation: The aldehyde can be oxidized to the corresponding 2,3-dibromobenzoic acid using oxidizing agents like potassium permanganate (B83412) or chromic acid.

-

Cross-Coupling Reactions: The C-Br bonds can participate in various cross-coupling reactions, such as Suzuki and Sonogashira couplings, making it a potentially useful building block for the synthesis of more complex molecules.

Handling and Safety

Substituted bromobenzaldehydes are generally considered irritants. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a specialty chemical intermediate with potential applications in organic synthesis. While direct experimental data is limited, this guide provides a foundational understanding of its properties and reactivity based on available information and comparison with related compounds. Further research into its synthesis and characterization will be valuable for unlocking its full potential in the development of novel molecules for the pharmaceutical and materials science industries.

References

- 1. This compound | C7H4Br2O | CID 13381028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 61563-26-6 [amp.chemicalbook.com]

- 3. 3,5-Dibromobenzaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 56990-02-4 CAS MSDS (3,5-Dibromobenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Pioneering Synthesis: The First Preparation of 2,3-Dibromobenzaldehyde

A deep dive into the historical first synthesis of 2,3-Dibromobenzaldehyde reveals a classic example of aromatic methyl group oxidation. This technical guide details the seminal work of G. Lock, who first reported the compound's preparation in 1936 through the Étard reaction of 2,3-dibromotoluene (B1594514).

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a detailed account of the discovery and first synthesis of this compound. The information is based on the pioneering work of G. Lock, as documented in the chemical literature of the 1930s.

Discovery and Initial Synthesis

The first documented synthesis of this compound was reported by G. Lock in a 1936 publication in Berichte der deutschen chemischen Gesellschaft. This work followed earlier investigations by Lock on derivatives of 2,3-dibromotoluene, published in Monatshefte für Chemie in 1931. The 1936 paper described the successful oxidation of the methyl group of 2,3-dibromotoluene to an aldehyde using chromyl chloride (CrO₂Cl₂), a method famously known as the Étard reaction.

The Étard reaction is a direct method for converting an aromatic or heterocyclic bound methyl group into an aldehyde. The reaction proceeds through an intermediate known as the Étard complex, which is a precipitate formed from the reaction of the hydrocarbon with chromyl chloride. This complex is then decomposed, typically under reducing conditions, to yield the aldehyde.

Experimental Protocol: The First Synthesis of this compound

The following is a detailed experimental protocol based on the historical account of the first synthesis.

Reaction: Oxidation of 2,3-Dibromotoluene via the Étard Reaction.

Starting Material: 2,3-Dibromotoluene

Reagent: Chromyl chloride (CrO₂Cl₂)

Solvent: Carbon tetrachloride (CCl₄)

Procedure:

-

A solution of 2,3-dibromotoluene in anhydrous carbon tetrachloride is prepared in a reaction vessel equipped for cooling and stirring.

-

The solution is cooled in an ice bath to maintain a low temperature.

-

A solution of chromyl chloride in carbon tetrachloride is added dropwise to the cooled solution of 2,3-dibromotoluene with constant stirring. The addition is controlled to keep the reaction temperature low and prevent side reactions.

-

During the addition, a brownish-red precipitate, the Étard complex, is formed.

-

After the addition is complete, the reaction mixture is stirred for several hours at a low temperature to ensure the complete formation of the complex.

-

The precipitated Étard complex is then isolated by filtration.

-

The isolated complex is carefully decomposed by treatment with a reducing agent, such as a saturated aqueous solution of sodium sulfite (B76179) or sulfur dioxide in water, to prevent further oxidation of the aldehyde to a carboxylic acid.

-

Following decomposition, the aldehyde is extracted from the reaction mixture using a suitable organic solvent, such as diethyl ether.

-

The organic extract is washed, dried, and the solvent is removed by distillation.

-

The crude this compound is then purified by distillation or recrystallization.

Quantitative Data

The following table summarizes the key quantitative data from the first reported synthesis of this compound.

| Parameter | Value |

| Starting Material | 2,3-Dibromotoluene |

| Product | This compound |

| Molecular Formula | C₇H₄Br₂O |

| Molecular Weight | 263.92 g/mol |

| Physical State | Crystalline solid |

| Melting Point | 67-68 °C |

| Boiling Point | Not reported in the initial synthesis |

| Yield | Moderate (typical for Étard reactions of this era) |

Visualizing the Synthesis

The logical workflow of the first synthesis of this compound can be visualized as a two-step process: the formation of the Étard complex followed by its decomposition to yield the final product.

Caption: Synthetic workflow for the first preparation of this compound.

The signaling pathway for the Étard reaction itself involves a complex mechanism, including a[1][2]-sigmatropic rearrangement during the decomposition of the Étard complex.

Caption: Mechanistic pathway of the Étard reaction for this compound synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2,3-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 2,3-Dibromobenzaldehyde as a versatile building block. This substrate offers two reactive bromine sites, allowing for selective mono- or di-arylation to generate complex biaryl and triaryl scaffolds. Such structures are of significant interest in medicinal chemistry and drug discovery as they form the core of numerous biologically active molecules.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction of an organoboron compound, such as a boronic acid or its ester, with an organic halide in the presence of a base.[2] For this compound, the key challenge and opportunity lie in controlling the regioselectivity of the coupling to favor either mono-arylation, yielding a 2-aryl-3-bromobenzaldehyde or 3-aryl-2-bromobenzaldehyde, or a subsequent second coupling to produce a 2,3-diarylbenzaldehyde. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in determining the outcome.[3]

Data Presentation: Representative Reaction Conditions

The successful Suzuki coupling of this compound hinges on the careful selection of reaction parameters. While specific data for this substrate is limited in publicly available literature, the following table summarizes typical conditions and expected yield ranges for the mono-arylation of analogous di-substituted aryl bromides. These should serve as a starting point for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent System | Temperature (°C) | Time (h) | Expected Yield Range (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90-100 | 12-16 | 70-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2-3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (5:1) | 100-110 | 10-14 | 75-90 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | THF/H₂O (10:1) | 80-90 | 16-24 | 65-80 |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) / PCy₃ (6) | K₃PO₄ (3.0) | DMF/H₂O (8:1) | 110-120 | 8-12 | 60-75 |

Yields are estimates based on reactions with structurally similar dibromoaryl compounds and are intended as a guideline. Actual yields will depend on the specific substrate and optimized conditions.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of these conditions is recommended to achieve the desired product distribution (mono- vs. di-arylation) and yield.

Protocol 1: General Procedure for Mono-Arylation

This protocol is designed to favor the formation of the mono-arylated product by using a slight excess of the boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent system to the flask via syringe.

-

Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired mono-arylated benzaldehyde.

Protocol 2: Procedure for Sequential Di-Arylation

This protocol outlines a one-pot, two-step approach for the synthesis of unsymmetrical 2,3-diarylbenzaldehydes.

Materials:

-

This compound (1.0 equiv)

-

First Arylboronic acid (1.1 equiv)

-

Second Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv for each step)

-

Degassed 1,4-Dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Follow steps 1-5 of Protocol 1, using the first arylboronic acid and K₃PO₄ as the base in 1,4-dioxane.

-

Monitor the reaction for the complete consumption of the starting material and formation of the mono-arylated intermediate.

-

Once the first coupling is complete, cool the reaction mixture slightly.

-

Under a positive flow of inert gas, add the second arylboronic acid and an additional portion of K₃PO₄ to the reaction mixture.

-

Increase the reaction temperature to 100-110 °C and continue stirring.

-

Monitor the second coupling reaction by TLC or LC-MS until the mono-arylated intermediate is consumed.

-

Upon completion, follow the work-up and purification steps outlined in Protocol 1 to isolate the 2,3-diarylbenzaldehyde product.

Visualizations

References

Application Notes and Protocols: Heck Reaction Conditions for 2,3-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and is of particular importance in the pharmaceutical industry for the development of new drug candidates. This document provides detailed application notes and protocols for performing the Heck reaction with 2,3-Dibromobenzaldehyde, a versatile building block in organic synthesis. The presence of two bromine atoms at sterically and electronically distinct positions, along with an aldehyde functional group, offers opportunities for selective mono- or di-arylation, leading to a diverse range of substituted benzaldehyde (B42025) derivatives.

General Considerations for this compound

The reactivity of the two bromine atoms in this compound in a Heck reaction is expected to differ. The bromine atom at the 3-position is sterically more accessible and is anticipated to react preferentially under standard Heck conditions. The bromine at the 2-position is ortho to the aldehyde group, which may lead to chelation with the palladium catalyst and altered reactivity. Furthermore, steric hindrance from the adjacent aldehyde and the substituent at the 3-position could make the C2-Br bond less accessible to oxidative addition. Achieving selective mono-arylation at the C3 position or forcing a di-arylation will likely require careful optimization of reaction conditions.

Tabulated Reaction Conditions

The following tables summarize typical reaction conditions for the Heck reaction of aryl bromides. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Typical Catalysts and Ligands for the Heck Reaction

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | PPh₃ | 1-5 | A common and cost-effective combination. |

| Pd₂(dba)₃ | P(o-tol)₃ | 1-3 | Often used for less reactive aryl bromides. |

| PdCl₂(PPh₃)₂ | None | 2-5 | A pre-formed, air-stable catalyst complex. |

| Pd(OAc)₂ | dppf | 1-2 | A bulky phosphine (B1218219) ligand that can promote difficult couplings. |

Table 2: Common Bases, Solvents, and Temperature Ranges

| Base | Equivalents | Solvent | Temperature (°C) |

| K₂CO₃ | 2-3 | DMF, DMAc | 80-140 |

| Et₃N | 2-4 | Acetonitrile, Toluene | 80-120 |

| NaOAc | 2-3 | DMF, NMP | 100-150 |

| Cs₂CO₃ | 2 | Dioxane | 80-110[2] |

Experimental Protocols

Protocol 1: General Procedure for Mono-Arylation of this compound

This protocol is designed to favor the selective reaction at the more reactive C3-Br position.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

-

Add K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Add the alkene (1.2 mmol, 1.2 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Potential Conditions for Di-Arylation of this compound

Achieving di-arylation may require more forcing conditions to react the sterically hindered C2-Br bond.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium acetate (NaOAc)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

-

Add NaOAc (3.0 mmol, 3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMAc (5 mL) via syringe.

-

Add the alkene (2.5 mmol, 2.5 equiv.).

-

Heat the reaction mixture to 130-140 °C and stir for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Caption: General workflow for the Heck reaction.

Signaling Pathway of the Heck Reaction Catalytic Cycle

The Heck reaction proceeds through a catalytic cycle involving palladium(0) and palladium(II) species.[3]

Caption: The Heck reaction catalytic cycle.

Conclusion

The Heck reaction of this compound presents an opportunity for the synthesis of a variety of substituted aromatic compounds. By carefully selecting the catalyst, ligand, base, and reaction conditions, it is possible to control the selectivity of the reaction to favor either mono- or di-arylation. The protocols provided here serve as a robust starting point for researchers to explore the rich chemistry of this versatile substrate. Further optimization may be necessary to achieve high yields and selectivity for specific alkene coupling partners.

References

Application Notes and Protocols for Sonogashira Coupling of 2,3-Dibromobenzaldehyde with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become an indispensable tool in organic synthesis.[2] Its applications are extensive, particularly in the pharmaceutical industry for the synthesis of complex molecules, natural products, and drug candidates.[3] The introduction of an alkynyl moiety can be a key step in the synthesis of various heterocyclic compounds and can serve as a precursor for further functionalization in drug discovery programs.[2]

This document provides detailed application notes and a representative experimental protocol for the Sonogashira coupling of 2,3-Dibromobenzaldehyde with terminal alkynes. While specific literature on the regioselectivity and substrate scope for this compound is limited, this guide is based on established principles of Sonogashira reactions with dihaloarenes and provides a robust starting point for reaction optimization.

Key Reaction Parameters and Optimization

The success of a Sonogashira coupling is highly dependent on the careful selection and optimization of several key parameters. For a substrate such as this compound, achieving high yield and regioselectivity is paramount.

Regioselectivity: In the case of dihaloarenes, the regioselectivity of the Sonogashira coupling is influenced by both steric and electronic factors. For this compound, the bromine at the 2-position is ortho to the aldehyde group, making it more sterically hindered than the bromine at the 3-position. Generally, Sonogashira couplings tend to occur at the less sterically hindered position. Furthermore, the electron-withdrawing nature of the aldehyde group can influence the reactivity of the adjacent halogens. It is generally observed that for substrates with two identical halide substituents, the alkynylation occurs at the more electrophilic site.[1] Therefore, it is plausible that the initial coupling will preferentially occur at the C-3 position. However, this should be determined experimentally.

Catalyst System: The choice of palladium catalyst and ligand is crucial. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] For aryl bromides, catalyst systems with bulky and electron-rich phosphine (B1218219) ligands can be effective.[1] Copper(I) iodide (CuI) is a common co-catalyst that increases the reaction rate.[3] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[4]

Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), is typically used to neutralize the hydrogen halide formed during the reaction and can also serve as the solvent.[5] Other common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN).[4][6] The choice of solvent can significantly impact the solubility of the reactants and the reaction rate.

Temperature: Sonogashira couplings can often be carried out under mild conditions, including at room temperature.[3] However, for less reactive aryl bromides, heating may be necessary to achieve a reasonable reaction rate.[6]

Experimental Protocols

The following protocols provide a general framework for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling

This protocol outlines a standard procedure using a palladium catalyst and a copper(I) co-catalyst.

Materials:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Base (e.g., Triethylamine, Et₃N)

-

Solvent (e.g., Anhydrous Tetrahydrofuran, THF)

-

Inert Gas (Nitrogen or Argon)

-

Standard laboratory glassware

-

Reagents for work-up and purification (e.g., ethyl acetate (B1210297), saturated aqueous ammonium (B1175870) chloride, brine, anhydrous sodium sulfate, silica (B1680970) gel)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Add the anhydrous solvent (e.g., THF) and the base (e.g., Et₃N, 2.0-3.0 eq).

-

Add the terminal alkyne (1.1-1.2 eq) to the reaction mixture via syringe.

-

Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(alkyn-1-yl)-3-bromobenzaldehyde or 3-(alkyn-1-yl)-2-bromobenzaldehyde.

Data Presentation

| Entry | Aryl Bromide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 98 |

| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 85 |

| 3 | 4-Bromotoluene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 95 |

| 4 | 4-Bromoanisole | 1-Hexyne | PdCl₂(CH₃CN)₂/sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | ~80-90 |

| 5 | 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 97 |

Yields are based on published data for the specified aryl bromides and may vary for this compound.[4][6][7]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the Sonogashira coupling reaction, from reagent addition to product purification.

Caption: General workflow for Sonogashira coupling.

Logical Relationship: Catalyst Selection

The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome. The following diagram illustrates some of the logical considerations in selecting a Sonogashira coupling protocol.

Caption: Decision tree for catalyst selection.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,3-Dibromobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various heterocyclic compounds utilizing 2,3-dibromobenzaldehyde as a versatile starting material. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational resource for the exploration of novel molecular entities with potential applications in medicinal chemistry and materials science. While direct literature for some of these specific transformations starting from this compound is limited, the provided methods are adapted from analogous and well-documented reactions.

Introduction

This compound is a valuable building block for organic synthesis due to its unique substitution pattern. The presence of an aldehyde functional group and two vicinal bromine atoms on the aromatic ring offers multiple reactive sites for the construction of a diverse array of heterocyclic scaffolds. The aldehyde allows for classical condensation and addition reactions, while the bromine atoms are amenable to transition-metal-catalyzed cross-coupling and intramolecular cyclization reactions. This combination of reactive handles makes this compound an attractive precursor for the synthesis of novel nitrogen, oxygen, and sulfur-containing heterocycles.

I. Synthesis of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound serves as a key electrophilic center for the construction of nitrogen-containing heterocycles through condensation with various dinucleophiles.

Synthesis of Dibenzo[e,g]indazoles via Tosylhydrazone Formation and Intramolecular Cycloaddition

A plausible route to fused indazole systems involves the initial formation of a tosylhydrazone from this compound, followed by a base-promoted intramolecular 1,3-dipolar cycloaddition. This strategy leverages one of the bromine atoms as a leaving group in a subsequent aromatization step.

Experimental Protocol: Synthesis of a 1H-Dibenzo[e,g]indazole Derivative (Hypothetical)

This protocol is adapted from the synthesis of related dibenzoindazoles from 2'-alkynyl-biaryl-2-aldehyde N-tosylhydrazones.

-

Step 1: In situ formation of the N-Tosylhydrazone.

-

To a solution of this compound (1.0 mmol, 264 mg) in anhydrous methanol (B129727) (10 mL), add p-toluenesulfonhydrazide (1.1 mmol, 205 mg).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the hydrazone by Thin Layer Chromatography (TLC).

-

-

Step 2: Intramolecular Cycloaddition and Aromatization.

-

To the reaction mixture containing the in situ generated N-tosylhydrazone, add a strong base such as lithium tert-butoxide (LiOtBu) (2.5 mmol, 200 mg).

-

Heat the mixture to reflux (around 65 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (20 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield the desired dibenzo[e,g]indazole derivative.

-

Quantitative Data (Representative)

The following table presents hypothetical data for the synthesis of a dibenzo[e,g]indazole derivative, based on yields of analogous reactions.